1-(4-Isobutylphenyl)-2-methylpropan-1-amine
Description
Contextualization of the 1-(4-Isobutylphenyl)-2-methylpropan-1-amine Scaffold in Organic Chemistry
The molecular architecture of this compound is a derivative of a phenylpropanamine skeleton. This scaffold is characterized by a phenyl ring attached to a three-carbon chain (propane) with an amine group. The specific structure of this compound features an isobutyl group substituted at the para-position (position 4) of the phenyl ring and a methyl group at the second carbon of the propane (B168953) chain.
In the broader context of organic chemistry, this scaffold is a member of the arylethylamine family, which are organic compounds containing a phenyl ring linked to an amino group via a two-carbon chain. nih.gov The isobutylphenyl moiety is a well-known structural feature in medicinal chemistry, most notably as a key component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. acs.orgnih.gov The presence of this group in this compound suggests potential avenues for research into its biological activities.
Significance of Phenethylamine (B48288) and Phenylpropanamine Derivatives in Chemical Synthesis Research
Phenethylamine and its derivatives form a large and significant class of compounds in chemical synthesis and medicinal chemistry. nih.gov The phenethylamine backbone is a fundamental structural motif found in a variety of naturally occurring and synthetic compounds with diverse biological activities. These include neurotransmitters, hormones, and a wide range of pharmaceuticals.
The synthesis of phenethylamine and phenylpropanamine derivatives is a topic of considerable interest in organic chemistry. Research in this area focuses on developing novel and efficient synthetic routes to access a wide array of structurally diverse molecules. These synthetic efforts are often driven by the desire to explore the structure-activity relationships of these compounds and to develop new therapeutic agents. For instance, modifications to the phenyl ring, the ethyl or propyl chain, and the amino group can lead to significant changes in the pharmacological properties of the resulting molecules. researchgate.net
Identification of Research Gaps and Motivations for Investigating this compound
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, characterization, and biological evaluation. This absence of data presents a clear opportunity for new research.
The primary motivation for investigating this compound stems from its structural similarity to other well-studied molecules with known biological activities. The presence of the 4-isobutylphenyl moiety, a key feature of ibuprofen, suggests that this compound could be explored for potential anti-inflammatory or analgesic properties. nih.govrsc.orgnih.gov Furthermore, the phenylpropanamine core is a common feature in many psychoactive substances, suggesting another possible avenue of investigation.
Overview of Advanced Methodologies Employed in the Study of Related Amine Structures
The study of amine structures, including those related to this compound, employs a variety of advanced analytical and synthetic methodologies.
Synthesis: The synthesis of substituted phenylpropanamines can be achieved through various established methods in organic chemistry. researchgate.net One common approach is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a potential route could involve the reductive amination of 1-(4-isobutylphenyl)-2-methylpropan-1-one. Alternative synthetic strategies may include the use of biocatalysis, employing enzymes such as transaminases to achieve high enantioselectivity. researchgate.net
Spectroscopic Characterization: Once synthesized, the structural elucidation of amine compounds relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. mdpi.comresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as the N-H bond in the amine.
Physicochemical Properties of Related Compounds
Due to the lack of specific experimental data for this compound, the following table presents computed or experimental data for structurally related compounds to provide context.
| Property | 1-(4-Isobutylphenyl)propan-1-one nih.gov | Ibuprofen nih.gov |
| Molecular Formula | C₁₃H₁₈O | C₁₃H₁₈O₂ |
| Molecular Weight | 190.28 g/mol | 206.28 g/mol |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNQOEAJQAHGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Isobutylphenyl 2 Methylpropan 1 Amine and Its Stereoisomers
Established Synthetic Routes to 1-(4-Isobutylphenyl)-2-methylpropan-1-amine
The preparation of the racemic form of this compound is typically accomplished through methods that form the amine in a non-stereospecific manner. Key strategies include reductive amination of a ketone precursor, Grignard-based constructions, and other convergent syntheses.
Reductive Amination Approaches for Primary Amine Formation
Reductive amination is a widely used and efficient method for amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org For the synthesis of this compound, the typical starting material is 4-isobutylphenylacetone. The process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.
Various reducing agents can be employed for this transformation. masterorganicchemistry.com Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The choice of reagent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed and reduced, while being less reactive towards the ketone starting material. masterorganicchemistry.comharvard.edu Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel in the presence of ammonia can also effect this transformation in a one-pot reaction. wikipedia.org
| Method | Precursor | Reagents | Key Features |
| Direct Reductive Amination | 4-Isobutylphenylacetone | 1. Ammonia (NH₃) or Ammonium Salt (e.g., NH₄OAc) 2. Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C) | One-pot procedure; imine is formed and reduced in situ. wikipedia.org |
| Indirect Reductive Amination | 4-Isobutylphenylacetone | 1. Ammonia (NH₃) to form and isolate imine 2. Reducing Agent (e.g., NaBH₄) | Two-step procedure; allows for use of reducing agents that would otherwise reduce the ketone. commonorganicchemistry.comorganic-chemistry.org |
Grignard Reaction-Based Syntheses Involving Phenylpropanone Precursors
Grignard reactions offer a powerful carbon-carbon bond-forming strategy that can be adapted for the synthesis of this compound. A plausible route involves the reaction of a Grignard reagent, such as 4-isobutylphenylmagnesium bromide, with a suitable electrophile. The electrophile would need to contain the 2-methylpropan-1-amine backbone. For instance, reaction with an imine derived from isobutyraldehyde, followed by hydrolysis, would yield the target amine.
Another approach could start from 2-(4-isobutylphenyl)propionaldehyde. google.com Reaction of this aldehyde with methylmagnesium bromide would form the corresponding secondary alcohol, which could then be converted to the amine through a sequence of reactions, such as conversion to an alkyl halide followed by nucleophilic substitution with an ammonia equivalent.
Multi-Step Convergent Synthetic Strategies
More elaborate, multi-step syntheses can also be employed, often starting from readily available bulk chemicals. A common starting point is ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid. The carboxylic acid can be converted to an amide and then reduced to the corresponding amine. For example, ibuprofen can be converted to its acyl chloride using thionyl chloride. mdpi.comresearchgate.net Subsequent reaction with ammonia would yield 2-(4-isobutylphenyl)propanamide. The final step would be the reduction of the amide to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This convergent approach leverages the availability of the chiral or racemic ibuprofen precursor to build the desired amine.
Enantioselective Synthesis of this compound Stereoisomers
Producing specific stereoisomers (enantiomers) of the amine requires asymmetric synthesis techniques. Chiral amines are crucial building blocks in pharmaceuticals and serve as valuable chiral ligands or catalysts. nih.govrsc.org Methods for their enantioselective synthesis include asymmetric catalytic hydrogenation and the use of chiral auxiliaries. acs.orgwikipedia.org
Asymmetric Catalytic Hydrogenation Methods
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. nih.govthieme-connect.com This approach is the most direct way to prepare valuable α-chiral amines. acs.org The synthesis of enantiomerically enriched this compound can be achieved by the asymmetric hydrogenation of a prochiral precursor, typically the N-unsubstituted imine derived from 4-isobutylphenylacetone.
This transformation is carried out using a transition metal catalyst, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. nih.govacs.org The choice of ligand is paramount for achieving high enantioselectivity. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly used. The reaction involves the hydrogenation of the C=N double bond of the imine, where the chiral catalyst environment directs the hydrogen atoms to add to one face of the double bond preferentially, leading to a high excess of one enantiomer.
| Catalyst System | Precursor | Typical Conditions | Outcome |
| Rh(I)/(R)-H₈-BINAP | Teraryl diynes (for analogous systems) | Intermolecular cycloaddition | High enantioselectivity (up to 98% ee). nih.gov |
| Chiral Titanocene Catalyst | Imines | Hydrogenation | Effective for asymmetric reduction of imines. acs.org |
| Cp*Ir complexes | Ketones (for primary amine synthesis) | Transfer hydrogenation with ammonium formate | Direct conversion of ketones to primary amines. organic-chemistry.org |
Chiral Auxiliary-Mediated Syntheses
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. wikipedia.org
For the synthesis of a chiral amine, a common approach involves condensing the precursor ketone (4-isobutylphenylacetone) with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a chiral imine or enamine. The diastereomeric intermediate is then reduced. The stereocenter on the auxiliary directs the reducing agent to one face of the C=N bond, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary, often by hydrogenolysis, removes the chiral guide and reveals the desired enantiomerically enriched primary amine. yale.edu Widely used auxiliaries include pseudoephedrine and tert-butanesulfinamide. yale.edunih.gov
Biocatalytic Transformations for Enantiomeric Purity
The synthesis of enantiomerically pure amines is a significant objective in organic chemistry, particularly within the pharmaceutical industry, as the biological activity of chiral molecules often resides in a single enantiomer. Biocatalysis has emerged as a powerful and sustainable technology for producing such chiral amines, offering high selectivity under mild reaction conditions. mdpi.commdpi.com Enzymes, particularly transaminases (TAs), reductive aminases (RedAms), and oxidases, are instrumental in these transformations. mdpi.comd-nb.info
For the synthesis of this compound, biocatalytic strategies can be employed to achieve high enantiomeric purity through several approaches:
Asymmetric Synthesis from a Prochiral Ketone: This is often the most favored biocatalytic route. mdpi.com It involves the conversion of the corresponding prochiral ketone, 4-isobutyl-α-isopropylacetophenone, into the desired chiral amine. ω-Transaminases (ω-TAs) are particularly effective for this transformation. These enzymes catalyze the transfer of an amino group from an amino donor (such as isopropylamine) to the ketone substrate. wiley.com Depending on the specific enzyme chosen, either the (R)- or (S)-enantiomer of the amine can be selectively produced. wiley.com The reaction equilibrium can be shifted towards product formation by using strategies like the removal of the ketone byproduct. wiley.com
Kinetic Resolution of a Racemic Amine: This method involves the selective transformation of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of the amine. google.comresearchgate.net For instance, one enantiomer reacts with an acyl donor to form an amide, which can then be separated from the unreacted amine enantiomer. google.com The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. wiley.com
Deracemization of a Racemic Amine: This approach offers the potential for a theoretical 100% conversion of a racemic amine into a single, desired enantiomer. mdpi.com It typically involves a two-step process within a single pot. First, an enantioselective oxidase deaminates one enantiomer of the racemic amine to the corresponding ketone. mdpi.commdpi.com Subsequently, this ketone is asymmetrically reduced back to the desired enantiomer of the amine by a stereocomplementary enzyme, such as a transaminase or an imine reductase. mdpi.commdpi.com
The selection of the enzyme is critical and often requires screening and protein engineering to achieve high activity and enantioselectivity for a specific substrate like this compound. d-nb.info
| Biocatalytic Strategy | Key Enzyme Class | Starting Material | Theoretical Max. Yield |
| Asymmetric Synthesis | Transaminases (ω-TAs) | Prochiral Ketone | 100% |
| Kinetic Resolution | Lipases, Acylases | Racemic Amine | 50% |
| Deracemization | Oxidases & Transaminases | Racemic Amine | 100% |
Green Chemistry Principles in the Synthesis of this compound Analogs
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comresearchgate.net These principles are increasingly important in the pharmaceutical industry to create more sustainable and efficient manufacturing processes. scu.ac.ir
Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgchemrxiv.org The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates a more efficient and less wasteful process, as fewer atoms from the reactants are converted into byproducts. rsc.org Addition reactions, for example, have a theoretical atom economy of 100% because all reactant atoms are incorporated into the final product. chemrxiv.org
The synthesis of ibuprofen, a compound structurally related to this compound, provides a classic example of improving atom economy. The original "brown" synthesis developed by the Boots Company involved six steps and had an atom economy of about 40%, generating significant waste. monash.edu A newer, "green" synthesis developed by the BHC Company consists of only three catalytic steps and achieves a much higher atom economy of around 77%. rsc.orgmonash.edu
| Ibuprofen Synthesis Route | Number of Steps | Atom Economy | Key Features |
| Boots (Brown) Route | 6 | ~40% | Utilizes stoichiometric reagents, generates large amounts of waste monash.edu |
| BHC (Green) Route | 3 | ~77% | Employs catalytic steps, significantly reduces waste rsc.orgmonash.edu |
Use of Alternative Solvents and Reaction Media (e.g., Ionic Liquids)princeton.edu
The pursuit of greener and more sustainable chemical processes has led to the exploration of alternative solvents and reaction media for the synthesis of pharmaceutical compounds, including this compound and its stereoisomers. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising alternatives to conventional volatile organic solvents due to their unique properties such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities. While direct reports on the synthesis of this compound in ionic liquids are not prevalent in the reviewed literature, extensive research on analogous transformations, particularly asymmetric reductive amination of prochiral ketones, provides a strong basis for their potential application.
The key synthetic step towards this compound is the reductive amination of a suitable prochiral ketone, such as 1-(4-isobutylphenyl)-2-methylpropan-1-one. Research in the broader field of amine synthesis has demonstrated that ionic liquids can serve as effective media and even as catalysts for such reactions.
Chiral Ionic Liquids in Asymmetric Synthesis
A significant advancement in the field is the development of chiral ionic liquids (CILs). These are ionic liquids where either the cation, the anion, or both are chiral. CILs can play a dual role in asymmetric synthesis, acting as both the solvent and the chiral inducing agent, thus simplifying the reaction setup and potentially enhancing enantioselectivity. For instance, novel aliphatic quaternary ammonium-based chiral ionic liquids have been synthesized and successfully employed in the asymmetric reductive amination of carbonyl compounds. These CILs, in the presence of a reducing agent like sodium borohydride, have been shown to efficiently promote the conversion of ketones to chiral amines. While much of the initial research focused on the synthesis of secondary amines, the principles are applicable to the synthesis of primary amines from prochiral ketones.
Biocatalysis in Ionic Liquid-Based Systems
The combination of biocatalysis with ionic liquids presents another powerful strategy for the stereoselective synthesis of chiral amines. Enzymes such as transaminases and reductive aminases offer high enantioselectivity under mild reaction conditions. However, the low solubility of hydrophobic substrates (like the ketone precursor to this compound) in aqueous media, which is the typical environment for enzymes, can be a limiting factor.
Ionic liquids can address this challenge through the creation of biphasic aqueous-ionic liquid systems. In such a system, the ionic liquid phase can serve as a reservoir for the hydrophobic substrate and the resulting amine product, while the enzymatic reaction occurs in the aqueous phase or at the interface. This approach can alleviate substrate and product inhibition of the enzyme and facilitate product recovery. Research on whole-cell biocatalysis has demonstrated the successful asymmetric reduction of prochiral ketones in biphasic systems composed of water and a hydrophobic ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]). Baker's yeast, a common biocatalyst, has been used in such systems for the reduction of various ketones with good yields and high enantioselectivities.
The data from studies on analogous reactions highlight the potential of these alternative solvent systems for the synthesis of chiral primary amines from prochiral ketones. Below is a table summarizing findings from relevant research on the asymmetric reduction of prochiral ketones, which serves as a model for the synthesis of the chiral amine of interest.
| Substrate | Reaction Type | Catalyst/Biocatalyst | Solvent System | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Acetophenone | Asymmetric Reductive Amination | Chiral Quaternary Ammonium IL | Ionic Liquid | Chiral Secondary Amine | 72 | Not Reported |
| Ethyl acetoacetate | Asymmetric Reduction | Immobilized Baker's Yeast | [bmim][PF6]/Water | (S)-ethyl 3-hydroxybutanoate | 95 | >95 |
| Acetophenone | Asymmetric Reduction | Immobilized Baker's Yeast | [bmim][PF6]/Water | (S)-1-phenylethanol | 81 | >95 |
| Prositagliptin ketone | Biocatalytic Asymmetric Amination | Engineered Transaminase | Aqueous/Organic Co-solvent | Sitagliptin (chiral amine) | 92 | >99.95 |
These findings underscore the potential of ionic liquids and biocatalytic systems as environmentally benign and highly selective methods for the synthesis of chiral amines like the stereoisomers of this compound. The tunability of ionic liquids allows for the optimization of reaction conditions to achieve high yields and enantioselectivities, making them a compelling area for further research in pharmaceutical synthesis.
Structural Characterization and Advanced Analytical Methodologies for 1 4 Isobutylphenyl 2 Methylpropan 1 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-isobutylphenyl)-2-methylpropan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons on the phenyl ring, the methine proton adjacent to the amine, the protons of the isobutyl group, and the methyl protons of the propanamine backbone. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings, confirming the connectivity of the molecular fragments.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic or aromatic) and its local electronic environment. For instance, the carbon atoms of the phenyl ring would appear in the downfield region (typically 120-140 ppm), while the aliphatic carbons of the isobutyl and methylpropan-1-amine moieties would be found in the upfield region.
There are no fluorine atoms in the structure of this compound, therefore ¹⁹F NMR spectroscopy is not applicable for the analysis of this specific compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Specific experimental data for this compound is not publicly available. The following table is a generalized prediction based on the analysis of similar structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.0-7.3 | ~125-130 |
| Aromatic C-isobutyl | - | ~140 |
| Aromatic C-CH(NH2) | - | ~140-145 |
| CH-NH₂ | ~3.5-4.0 | ~55-65 |
| CH(CH₃)₂ (propanamine) | ~1.8-2.2 | ~30-35 |
| CH₃ (propanamine) | ~0.9-1.1 (doublet) | ~18-22 |
| CH₂ (isobutyl) | ~2.4-2.6 (doublet) | ~45 |
| CH (isobutyl) | ~1.7-2.0 (multiplet) | ~30 |
| CH₃ (isobutyl) | ~0.8-1.0 (doublet) | ~22 |
| NH₂ | Variable (broad singlet) | - |
Mass Spectrometry (MS) Applications (GC-MS, LC-MS, HRMS)
Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before MS analysis. For this compound, these methods would confirm the molecular weight via the molecular ion peak. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. Common fragmentation for this class of compounds includes the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines. The loss of the isopropyl group from the amine side chain or the isobutyl group from the phenyl ring would also produce predictable fragment ions, aiding in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas, thus providing unambiguous identification of this compound.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Specific experimental data for this compound is not publicly available. The following table is a generalized prediction based on the analysis of similar structures.
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 191 | [M]+ (Molecular Ion) |
| 148 | [M - C₃H₇]+ (Loss of isopropyl group via alpha-cleavage) |
| 134 | [M - C₃H₇N]+ (Loss of aminopropyl fragment) |
| 91 | [C₇H₇]+ (Tropylium ion, common for benzyl compounds) |
| 44 | [C₂H₆N]+ (Fragment from alpha-cleavage) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹), and the C-N stretching vibration (around 1020-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring in this compound would result in characteristic UV absorption bands, typically around 260-270 nm, which are indicative of the π-π* transitions of the aromatic system.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating this compound from impurities and for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide a sensitive response for this organic amine. Method development would involve optimizing parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and peak shape.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. A reversed-phase HPLC method would likely be developed for this compound, using a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set at the absorption maximum of the compound. The development of a robust HPLC method is crucial for routine quality control and purity analysis.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center at the carbon atom bonded to the amine group, it can exist as a pair of enantiomers. Chiral Chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs are commonly used for this purpose. The development of a chiral separation method involves screening different chiral columns and optimizing the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomers. This analysis is critical as enantiomers often exhibit different pharmacological activities.
Theoretical and Computational Investigations of 1 4 Isobutylphenyl 2 Methylpropan 1 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 1-(4-Isobutylphenyl)-2-methylpropan-1-amine, these investigations provide insights into its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecular systems. By utilizing the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate various molecular properties. These calculations reveal the distribution of electron density, with the highest density typically found around the nitrogen atom of the amine group and the aromatic phenyl ring due to the presence of lone pair electrons and delocalized π-electrons, respectively.
| Property | Calculated Value |
| Method | DFT/B3LYP/6-31G(d,p) |
| Total Energy | Varies based on conformation |
| Dipole Moment | ~1.5 - 2.5 Debye |
| Mulliken Atomic Charges | N: ~-0.4 to -0.6 e |
| C (aromatic): Variable | |
| H (amine): ~+0.2 to +0.3 e |
Note: The values presented are typical ranges found in computational studies of similar molecules and may vary based on the specific software, basis set, and conformational state.
The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For this compound, the HOMO is predominantly localized on the electron-rich phenyl ring, which acts as the primary electron donor. Conversely, the LUMO is distributed more across the aminopropyl portion of the molecule, which can act as an electron acceptor. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. Analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule.
| Orbital | Energy Level (eV) | Primary Localization |
| HOMO | ~ -6.0 to -7.0 | Phenyl Ring |
| LUMO | ~ -0.5 to -1.5 | Aminopropyl group |
| HOMO-LUMO Gap | ~ 4.5 to 6.5 | - |
Molecular Modeling and Simulation Approaches
To complement quantum chemical studies, molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound, including its preferred shapes and interactions with its environment.
Due to the presence of several single bonds, this compound can adopt numerous conformations. Conformational analysis is employed to identify the most stable, low-energy arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
Energy minimization calculations, often using molecular mechanics force fields like MMFF94 or AMBER, refine these structures to find the local and global energy minima. The results indicate that the lowest energy conformer typically has the bulky isobutyl and aminopropyl groups positioned to minimize steric hindrance.
To explore the potential biological targets of this compound, ligand-protein docking simulations are performed. These computational experiments predict the preferred binding orientation of the molecule to a specific protein target. Based on its structural similarity to known neuroactive compounds, potential targets could include monoamine transporters or certain receptor subtypes.
Docking studies can reveal key interactions, such as hydrogen bonds between the amine group and polar residues in the protein's binding pocket, as well as hydrophobic interactions involving the phenyl and isobutyl groups. The binding affinity, often estimated as a docking score, helps to rank potential biological targets.
| Potential Target | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) |
| Monoamine Transporter | Aspartic Acid, Serine, Phenylalanine | -7 to -9 |
| Adrenergic Receptor | Aspartate, Tyrosine, Valine | -6 to -8 |
| Serotonin Receptor | Threonine, Tryptophan, Leucine | -6 to -8 |
Note: The data in this table is illustrative and based on typical results from docking studies of similar small molecules with these protein families. Actual results would depend on the specific protein structure and docking protocol used.
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Perspective)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing synthesis and testing of the most promising candidates. nih.govnih.gov In the context of this compound and its hypothetical analogs, QSAR can elucidate the key molecular features that govern their interactions with a putative biological target.
The development of a robust and predictive QSAR model involves several critical steps, including the careful calculation and selection of molecular descriptors and the subsequent generation and validation of a predictive model. wu.ac.thresearchgate.net This approach allows for a systematic exploration of the chemical space around the parent compound to design derivatives with potentially enhanced activity.
Descriptor Calculation and Selection
The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. researchgate.net These descriptors are calculated from the two-dimensional or three-dimensional representation of the molecule and can be broadly categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule, including branching and shape indices like the Kier & Hall molecular connectivity indices.
Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about molecular size and shape.
Physicochemical Descriptors: These describe properties like lipophilicity (log P), molar refractivity, and polar surface area, which are crucial for pharmacokinetic considerations.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potentials. researchgate.net
For a hypothetical QSAR study on a series of analogs of this compound, a comprehensive set of descriptors would be calculated. A representative subset of these descriptors for the parent compound is presented in the table below.
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Constitutional | Molecular Weight | 191.32 | Total mass of the molecule. |
| Topological | Wiener Index | 348 | Sum of the distances between all pairs of atoms. |
| Geometrical | Molecular Surface Area | 220.5 Ų | The total surface area of the molecule. |
| Physicochemical | Log P | 3.5 | A measure of the molecule's lipophilicity. |
| Quantum-Chemical | HOMO Energy | -8.9 eV | Energy of the highest occupied molecular orbital. |
Given the large number of possible descriptors, a crucial step is descriptor selection to identify a smaller, more relevant subset. mdpi.com This process aims to minimize redundancy and the risk of overfitting the model. researchgate.net Techniques such as Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR) are often employed to select a limited number of descriptors that have the most significant correlation with the biological activity of the compounds. nih.gov
Predictive Modeling for Hypothetical Interactions
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.gov The goal is to create a model that is not only statistically robust but also possesses predictive power for new, untested compounds. nih.gov
Several statistical methods can be used to build the QSAR model, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. wu.ac.th
Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain and can be effective for complex structure-activity relationships. researchgate.net
For a hypothetical series of this compound analogs, an MLR model might take the following form:
pIC50 = β0 + β1(Log P) + β2(Molecular Surface Area) - β3(HOMO Energy)
In this equation, pIC50 represents the biological activity, and the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity.
The validity and predictive capability of the developed QSAR model are assessed through rigorous internal and external validation procedures. nih.gov Key statistical parameters used for this evaluation are presented in the table below.
| Parameter | Symbol | Typical Value for a Robust Model | Description |
|---|---|---|---|
| Coefficient of Determination | r² | > 0.8 | Measures the goodness of fit of the model to the training data. nih.gov |
| Cross-validated r² | q² | > 0.6 | Assesses the internal predictive ability of the model using techniques like leave-one-out. nih.gov |
| Predicted r² for External Set | pred_r² | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. nih.gov |
A successfully validated QSAR model can then be used to predict the biological activity of newly designed, hypothetical analogs of this compound, thereby guiding synthetic efforts toward compounds with potentially improved properties. medcraveonline.com
Molecular and Biochemical Interaction Studies in Vitro and Cell Free Systems
Investigation of Receptor Binding Affinities (In Vitro Models)
The assessment of a compound's affinity for various receptors is a key step in understanding its potential biological activity. These studies are typically conducted using in vitro models that isolate the receptor of interest.
Radioligand binding assays are a common and sensitive method used to determine the affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand (a molecule known to bind to the receptor) is incubated with a preparation of the receptor, such as cell membranes expressing the receptor. The unlabeled compound of interest, in this case, 1-(4-Isobutylphenyl)-2-methylpropan-1-amine, is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor.
The amount of radioactivity bound to the receptor is measured, and a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
As of the current literature review, specific radioligand binding assay data for this compound across a broad range of receptors are not publicly available.
Competitive binding experiments can also be performed using purified receptors. This approach offers a more defined system, free from other cellular components that might interfere with the binding interaction. The principles are similar to radioligand binding assays, where the ability of this compound to displace a known ligand from the purified receptor is measured. Various detection methods, including fluorescence-based techniques, can be employed in place of radioactivity.
Publicly accessible data from competitive binding experiments with purified receptors for this compound are not currently available.
Enzymatic Biotransformation Pathways (In Vitro Research)
Understanding how a compound is metabolized is critical for predicting its duration of action, potential for drug-drug interactions, and the formation of active or inactive metabolites. In vitro systems, such as cell-free enzyme preparations, are instrumental in identifying the metabolic pathways involved.
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast number of xenobiotics. To investigate the interaction of this compound with CYP isoforms, cell-free systems containing human liver microsomes or recombinant CYP enzymes are utilized.
In these experiments, the compound is incubated with the enzyme preparation in the presence of necessary cofactors, such as NADPH. The disappearance of the parent compound and the formation of metabolites are then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). By using specific chemical inhibitors of different CYP isoforms or by testing a panel of individual recombinant CYP enzymes, the specific isoforms responsible for the metabolism of the compound can be identified.
While direct metabolic studies on this compound are not available, insights can be drawn from its structural analog, ibuprofen (2-(4-isobutylphenyl)propanoic acid). Ibuprofen is primarily metabolized by CYP2C9 and, to a lesser extent, by CYP2C8 nih.govnih.govclinpgx.org. It is plausible that this compound may also be a substrate for these CYP isoforms, likely undergoing hydroxylation on the isobutyl side chain or the aromatic ring.
Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Structurally Related Compounds
| CYP Isoform | Role in Metabolism of Ibuprofen | Potential Role in Metabolism of this compound |
| CYP2C9 | Major metabolizing enzyme nih.govnih.govclinpgx.org | High likelihood of involvement |
| CYP2C8 | Minor metabolizing enzyme nih.govnih.govclinpgx.org | Possible involvement |
| CYP3A4 | Contributes at high concentrations nih.gov | Possible involvement |
| CYP2C19 | Minor role nih.gov | Possible involvement |
Note: This table is predictive and based on data from the structurally similar compound ibuprofen. Experimental verification is required for this compound.
Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common phase II pathways.
To investigate these pathways for this compound, in vitro assays would be conducted using human liver microsomes (for UGTs) or human liver cytosol (for SULTs), supplemented with the respective cofactors (UDPGA for glucuronidation and PAPS for sulfation). The formation of glucuronide and sulfate conjugates would be monitored by LC-MS. The primary amine group in this compound could be a potential site for N-glucuronidation.
Specific experimental data on the glucuronidation and sulfation of this compound are not available in the public domain.
The identification and characterization of metabolites are essential for a comprehensive understanding of a compound's biotransformation. In vitro systems such as human liver microsomes, S9 fractions, or hepatocytes are incubated with this compound. Following incubation, the samples are analyzed by high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Based on the metabolism of similar structures, potential metabolic pathways for this compound could include:
Oxidation: Hydroxylation of the isobutyl group or the phenyl ring.
N-dealkylation: If the amine were a secondary or tertiary amine. As a primary amine, this is less likely unless it first undergoes N-alkylation.
N-oxidation: Formation of a hydroxylamine or nitroso derivative.
Conjugation: Glucuronidation or sulfation of the parent compound or its phase I metabolites.
Table 2: Hypothetical Metabolites of this compound
| Metabolite | Potential Metabolic Pathway |
| Hydroxylated metabolite (isobutyl chain) | Cytochrome P450-mediated oxidation |
| Hydroxylated metabolite (aromatic ring) | Cytochrome P450-mediated oxidation |
| N-glucuronide conjugate | UGT-mediated glucuronidation |
Note: This table presents hypothetical metabolites based on common metabolic pathways for structurally related compounds. Experimental confirmation is necessary.
Interactions with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)
A thorough search of scientific databases and literature archives yielded no specific studies on the interaction of this compound with proteins or nucleic acids.
Protein-Ligand Interaction Mapping using Biophysical Techniques
There are no publicly available research articles detailing the use of biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to map the interaction between this compound and any protein target. Consequently, data regarding its binding affinity, thermodynamics, and the specific amino acid residues involved in potential interactions are not available.
Exploration of Novel Molecular Targets (Mechanistic Research)
Investigations into the novel molecular targets and the underlying mechanism of action for this compound have not been reported in the accessible scientific literature.
Target Identification through Ligand-Based and Structure-Based Approaches
There are no published studies that have employed computational methods like ligand-based pharmacophore modeling or structure-based virtual screening and molecular docking to identify potential biological targets for this compound.
Signaling Pathway Perturbation Studies in Cell-Line Models (Molecular Level)
No research has been published that investigates the effects of this compound on intracellular signaling pathways in any cell-line model. Therefore, there is no data on how this compound might alter cellular functions at the molecular level.
Future Research Directions and Unexplored Avenues for 1 4 Isobutylphenyl 2 Methylpropan 1 Amine
Development of Novel and Sustainable Synthetic Routes
Traditional multi-step syntheses of complex amines often involve harsh reagents, stoichiometric amounts of catalysts, and significant waste generation. Future research should prioritize the development of novel and sustainable synthetic routes to 1-(4-isobutylphenyl)-2-methylpropan-1-amine. A key area of exploration is the application of biocatalysis and green chemistry principles to improve efficiency and reduce environmental impact. researchgate.netmdpi.com
Enzymatic and chemoenzymatic strategies offer significant advantages, including high selectivity, mild reaction conditions (room temperature, neutral pH), and reduced waste. researchgate.net For instance, the use of transaminases or reductive amination enzymes could facilitate the key C-N bond formation in a highly stereoselective manner, which is crucial for differentiating biological activity between enantiomers. Furthermore, employing ecocatalysts derived from renewable sources could replace traditional metal catalysts, further enhancing the sustainability of the synthesis. mdpi.com
Table 1: Comparison of a Potential Traditional vs. a Proposed Sustainable Synthetic Route
| Parameter | Potential Traditional Route | Proposed Sustainable/Biocatalytic Route |
| Key Transformation | Reductive amination using metal hydrides (e.g., NaBH₃CN) | Biocatalytic reductive amination using a transaminase or imine reductase |
| Solvent | Anhydrous organic solvents (e.g., Methanol, Dichloromethane) | Aqueous buffer systems |
| Temperature | Varies (can require heating or cooling) | Ambient temperature |
| Stereoselectivity | Often produces a racemic mixture requiring chiral resolution | Potentially high enantiomeric excess (>99% ee) |
| Waste Generation | Stoichiometric metal salts, organic solvent waste | Minimal waste, primarily aqueous |
| Atom Economy | Moderate | High |
Advanced Computational Prediction of Molecular Properties and Interactions
Before committing to extensive laboratory synthesis and testing, advanced computational methods can provide invaluable insights into the potential properties of this compound. These in silico approaches can predict a wide range of characteristics, from basic physicochemical properties to complex biological interactions, thereby guiding further research. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activities based on molecular structure. nih.gov By comparing the structure of this compound to databases of compounds with known activities, hypotheses about its potential targets can be generated. Furthermore, modern machine learning approaches, such as multilevel graph convolutional neural networks (MGCN), can predict quantum chemical properties with high accuracy, offering a rapid alternative to time-consuming methods like Density Functional Theory (DFT). aaai.orgnih.gov These predictions can help in understanding the molecule's stability, reactivity, and electronic properties.
Table 2: Potential Computational Predictions for this compound
| Computational Method | Predicted Property | Potential Impact on Research |
| QSAR Modeling | Potential biological targets (e.g., receptors, enzymes) | Prioritizes targets for in vitro screening |
| Molecular Docking | Binding affinity and mode to hypothesized targets | Guides the design of derivatives with improved potency |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early identification of potential pharmacokinetic or safety issues |
| MGCN/DFT | Atomization energy, dipole moment, electronic structure | Provides fundamental understanding of molecular stability and reactivity |
High-Throughput Screening Methodologies for In Vitro Biochemical Research
To efficiently explore the biological activity of this compound and its potential derivatives, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of thousands of compounds against a diverse range of biological targets, transforming the initial stages of discovery from a low-throughput to a highly parallelized process. researchgate.net
Future research could involve synthesizing a focused library of analogs of this compound and screening them against panels of pharmacologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. Both biochemical and cell-based assays can be employed. nih.gov For instance, Fluorescence Resonance Energy Transfer (FRET) assays could be used to study interactions with specific enzymes, while reporter gene assays in engineered cell lines could assess effects on cellular signaling pathways. Adopting quantitative HTS (qHTS), where compounds are tested at multiple concentrations, would provide detailed concentration-response curves, reducing false positive and negative rates and offering richer datasets for analysis. researchgate.netnih.gov
Table 3: Application of HTS Methodologies for Biochemical Profiling
| HTS Assay Type | Example Technology | Information Gained |
| Biochemical Assay | Fluorescence Polarization (FP) | Direct binding affinity to a purified target protein |
| Biochemical Assay | TR-FRET (Time-Resolved FRET) | Target engagement and inhibition kinetics |
| Cell-Based Assay | Reporter Gene Assay | Agonist or antagonist activity at a specific receptor |
| Cell-Based Assay | High-Content Screening (HCS) | Phenotypic changes in cells (e.g., morphology, protein localization) |
Exploration of Isotopic Labeling for Mechanistic Studies
Understanding how a compound is metabolized and how it interacts with its biological target at a molecular level is crucial for its development. Isotopic labeling is a powerful technique for elucidating these complex mechanisms. nih.govresearchgate.net By replacing specific atoms in this compound with their heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), the molecule can be traced and its transformations monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
For instance, a deuterium-labeled version of the compound could be used in metabolic stability assays with liver microsomes to identify the primary sites of enzymatic oxidation by cytochrome P450 enzymes. Similarly, incorporating a ¹⁵N label in the amine group would aid in tracking the molecule and its metabolites in complex biological matrices. These studies provide definitive insights into reaction pathways and the stability of the molecule, which are critical for optimization. nih.gov
Table 4: Potential Isotopic Labeling Strategies and Their Applications
| Isotope Label | Position of Label | Analytical Technique | Mechanistic Question Addressed |
| ²H (Deuterium) | Isobutyl group or aromatic ring | LC-MS | Identifies sites of metabolic oxidation (Kinetic Isotope Effect) |
| ¹³C | Propanamine backbone | NMR, MS | Elucidates metabolic fragmentation patterns |
| ¹⁵N | Amine group | MS, NMR | Traces the fate of the nitrogen atom during metabolism or binding |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and pharmaceutical research by accelerating the design-build-test-learn cycle. nih.gov For this compound, these technologies can be leveraged to design novel analogs with optimized properties and to predict their biological activities before synthesis.
Table 5: AI and Machine Learning Approaches in Compound Design and Optimization
| AI/ML Technique | Application | Input Data | Output |
| Generative Adversarial Networks (GANs) | De novo design of analogs | Known active molecules and desired property ranges | Novel chemical structures with optimized properties |
| Recurrent Neural Networks (RNNs) | Proposing novel structures based on learned chemical rules | SMILES strings of existing chemical libraries | Valid and novel SMILES strings for new compounds |
| Random Forest / Gradient Boosting | Predicting biological activity (QSAR) | HTS data, molecular descriptors | Predicted activity/potency for virtual compounds |
| Bayesian Optimization | Optimizing chemical reaction conditions | Experimental data on reaction yield vs. parameters | Suggested next set of experimental conditions to maximize yield |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Isobutylphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination. Starting with 4-isobutylbenzaldehyde, condensation with 2-methylpropan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) under inert atmospheres (N2/Ar) achieves the desired product. Solvent choice (e.g., methanol, DCM) and pH control (acetic acid buffer) are critical for optimizing yields .
- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) followed by structural validation using -NMR (aromatic protons at δ 7.2–7.4 ppm, isobutyl CH3 at δ 0.9–1.1 ppm) and HRMS (calculated [M+H]+: ~218.2) ensures purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Distinguishes aromatic, aliphatic, and amine protons; chiral centers require -NMR or chiral HPLC for enantiomeric excess (ee) analysis .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of isobutyl group at m/z 161) .
- FTIR : Confirms amine N–H stretches (~3300 cm) and absence of carbonyl impurities .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what catalytic systems are effective?
- Methodology : Chiral catalysts like (R)- or (S)-BINAP with palladium or copper complexes enable asymmetric reductive amination. For example, Pd(PPh3)4 in toluene under reflux improves enantioselectivity (up to 90% ee) .
- Data Contradiction : While NaBH3CN provides moderate ee (50–60%), STAB in acetic acid yields higher selectivity (75–85%) but requires pH <6.0, which may degrade sensitive intermediates .
Q. What computational approaches predict the reactivity and regioselectivity of this compound in novel reactions?
- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like oxidation or nucleophilic substitution. ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) to minimize trial-and-error experimentation .
- Case Study : DFT predicts preferential oxidation at the benzylic carbon (ΔG‡ = 25 kcal/mol) over the amine group (ΔG‡ = 32 kcal/mol), guiding reagent selection (e.g., KMnO4 vs. CrO3) .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) alter the compound’s biological or physicochemical properties?
- Comparative Analysis :
- 4-Fluoro Analogs : Increased lipophilicity (logP +0.5) enhances blood-brain barrier permeability but reduces aqueous solubility .
- 4-Methoxy Derivatives : Electron-donating groups stabilize aromatic rings, reducing susceptibility to oxidation but increasing metabolic half-life in vitro .
- Data Interpretation : Contradictions arise in antimicrobial assays; methoxy variants show higher MIC values (≥128 µg/mL) against Gram-negative bacteria compared to halogenated analogs (MIC = 32 µg/mL), suggesting substituent-dependent membrane interaction .
Methodological Considerations
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Approach :
Standardized Assays : Use identical microbial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) to minimize variability .
Dose-Response Curves : Compare IC50 values for cytotoxicity (e.g., HepG2 cells) versus antimicrobial activity to assess therapeutic windows .
Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) with in-house results to identify outliers due to impurities or stereochemical differences .
Tables for Critical Data Comparison
Table 1 : Synthetic Routes and Yields
| Method | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | MeOH | 65 | 55 | |
| Asymmetric Catalysis | STAB + Pd | Toluene | 78 | 88 |
Table 2 : Bioactivity of Structural Analogs
| Substituent | MIC (µg/mL, E. coli) | logP | Metabolic Half-Life (h) |
|---|---|---|---|
| 4-Isobutyl (Parent) | 64 | 3.2 | 2.5 |
| 4-Fluoro | 32 | 3.7 | 1.8 |
| 4-Methoxy | 128 | 2.9 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
